Cas no 49563-87-3 (1,4-Diazabicyclo2.2.2octane Dihydrochloride)

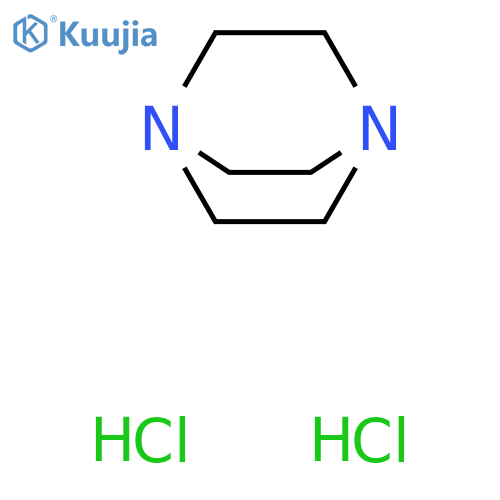

49563-87-3 structure

商品名:1,4-Diazabicyclo2.2.2octane Dihydrochloride

1,4-Diazabicyclo2.2.2octane Dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 1,4-Diazabicyclo[2.2.2]octane Dihydrochloride

- D5251

- DABCO DIHYDROCHLORIDE

- MFCD30749261

- ZBA56387

- SCHEMBL11381190

- 1,4-DIAZABICYCLO[2.2.2]OCTANE 2HCL

- 1,4-diazabicyclo[2.2.2]octanedihydrochloride

- 1,4-Diazabicyclo[2.2.2]octane-1,4-diium chloride

- T70961

- 1,4-diazabicyclo[2.2.2]octane;dihydrochloride

- 1,4-DIAZABICYCLO[2.2.2]OCTANE, DIHYDROCHLORIDE

- 1,4-Diazabicyclo[2.2.2]octane diHCl

- 49563-87-3

- 1,4-Diazabicyclo2.2.2octane Dihydrochloride

-

- MDL: MFCD30749261

- インチ: 1S/C6H12N2.2ClH/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H

- InChIKey: FXNCMDQKBKIDGU-UHFFFAOYSA-N

- ほほえんだ: Cl[H].Cl[H].N12C([H])([H])C([H])([H])N(C([H])([H])C1([H])[H])C([H])([H])C2([H])[H]

計算された属性

- せいみつぶんしりょう: 184.0534038g/mol

- どういたいしつりょう: 184.0534038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 61.5

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 6.5

じっけんとくせい

- ゆうかいてん: 320°C(dec.)(lit.)

1,4-Diazabicyclo2.2.2octane Dihydrochloride セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

1,4-Diazabicyclo2.2.2octane Dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5251-1G |

1,4-Diazabicyclo[2.2.2]octane Dihydrochloride |

49563-87-3 | >98.0%(T)(N) | 1g |

¥530.00 | 2024-04-16 | |

| TRC | D495035-100mg |

1,4-Diazabicyclo[2.2.2]octane Dihydrochloride |

49563-87-3 | 100mg |

$ 80.00 | 2022-06-05 | ||

| TRC | D495035-10mg |

1,4-Diazabicyclo[2.2.2]octane Dihydrochloride |

49563-87-3 | 10mg |

$ 50.00 | 2022-06-05 | ||

| AstaTech | T70961-1/G |

1,4-DIAZABICYCLO[2.2.2]OCTANE 2HCL |

49563-87-3 | 98% | 1g |

$167 | 2023-09-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5251-1g |

1,4-Diazabicyclo[2.2.2]octane Dihydrochloride |

49563-87-3 | 98.0%(N&T) | 1g |

¥585.0 | 2022-06-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5251-5g |

1,4-Diazabicyclo[2.2.2]octane Dihydrochloride |

49563-87-3 | 98.0%(N&T) | 5g |

¥2280.0 | 2022-06-09 | |

| Chemenu | CM395406-1g |

1,4-Diazabicyclo[2.2.2]octane Dihydrochloride |

49563-87-3 | 95%+ | 1g |

$*** | 2023-05-30 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D866432-1g |

1,4-Diazabicyclo[2.2.2]octane Dihydrochloride |

49563-87-3 | ≥98% | 1g |

¥514.00 | 2022-10-10 | |

| Aaron | AR00IN5O-25g |

1,4-Diazabicyclo[2.2.2]octane dihydrochloride |

49563-87-3 | 98% | 25g |

$433.00 | 2025-02-28 | |

| 1PlusChem | 1P00IMXC-5g |

1,4-Diazabicyclo[2.2.2]octane, dihydrochloride |

49563-87-3 | 95% | 5g |

$356.00 | 2025-03-01 |

1,4-Diazabicyclo2.2.2octane Dihydrochloride 関連文献

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

49563-87-3 (1,4-Diazabicyclo2.2.2octane Dihydrochloride) 関連製品

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Amadis Chemical Company Limited

(CAS:49563-87-3)1,4-Diazabicyclo2.2.2octane Dihydrochloride

清らかである:99%

はかる:5g

価格 ($):174.0